molecular formula C11H8ClNO3S B14565038 N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide CAS No. 61423-86-7

N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide

Cat. No.: B14565038
CAS No.: 61423-86-7
M. Wt: 269.70 g/mol
InChI Key: LSOYCQMQFGMIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide is a chemical compound known for its unique structure and properties It belongs to the class of benzothiopyran derivatives, which are known for their diverse biological activities

Properties

CAS No.

61423-86-7

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

N-(6-chloro-2-hydroxy-4-oxothiochromen-3-yl)acetamide

InChI

InChI=1S/C11H8ClNO3S/c1-5(14)13-9-10(15)7-4-6(12)2-3-8(7)17-11(9)16/h2-4,16H,1H3,(H,13,14)

InChI Key

LSOYCQMQFGMIHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC2=C(C1=O)C=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide typically involves the reaction of 6-chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-carboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher efficiency and reduced production costs .

Mechanism of Action

The mechanism of action of N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzothiopyran core with an acetamide group, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.